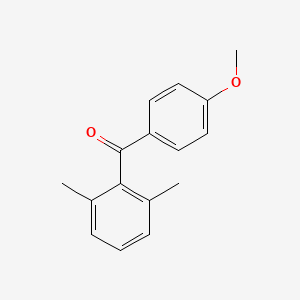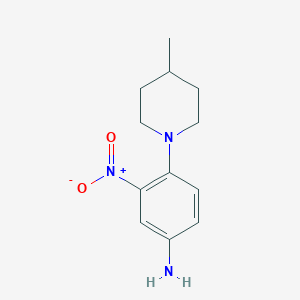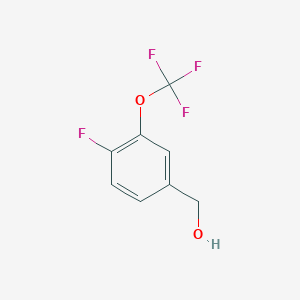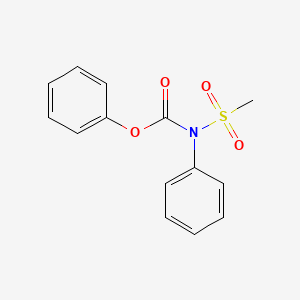
苯基 N-(甲磺酰基)-N-苯基氨基甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Phenyl N-(methylsulfonyl)-N-phenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a phenyl group, a methylsulfonyl group, and a phenylcarbamate moiety
科学研究应用
Phenyl N-(methylsulfonyl)-N-phenylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
Target of Action
Phenyl N-(methylsulfonyl)-N-phenylcarbamate primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme that plays a crucial role in the conversion of arachidonic acid to inflammatory mediators . It is often upregulated in inflammatory conditions and certain types of cancer, making it a key target for anti-inflammatory and anticancer drugs .
Mode of Action
The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation . By blocking this pathway, the compound can effectively reduce inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Phenyl N-(methylsulfonyl)-N-phenylcarbamate is the arachidonic acid cascade . Under normal conditions, the COX-2 enzyme converts arachidonic acid into prostaglandins. The inhibition of cox-2 by this compound prevents this conversion, thereby reducing the production of prostaglandins . This leads to a decrease in inflammation and pain, as prostaglandins are key mediators of these processes .
Pharmacokinetics
These compounds are generally well-absorbed and distributed throughout the body. They are metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of these compounds can be influenced by factors such as formulation, dose, and individual patient characteristics .
Result of Action
The primary result of Phenyl N-(methylsulfonyl)-N-phenylcarbamate’s action is a reduction in inflammation and pain . By inhibiting the COX-2 enzyme and preventing the production of prostaglandins, this compound can effectively reduce the symptoms of conditions characterized by inflammation and pain .
Action Environment
The action, efficacy, and stability of Phenyl N-(methylsulfonyl)-N-phenylcarbamate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and bioavailability . Additionally, factors such as temperature and humidity can impact the stability of the compound
生化分析
Biochemical Properties
Phenyl N-(methylsulfonyl)-N-phenylcarbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By inhibiting COX-2, Phenyl N-(methylsulfonyl)-N-phenylcarbamate can reduce the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties. Additionally, this compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.
Cellular Effects
Phenyl N-(methylsulfonyl)-N-phenylcarbamate exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting COX-2, Phenyl N-(methylsulfonyl)-N-phenylcarbamate can alter the signaling pathways associated with inflammation and pain . This compound may also affect the expression of genes involved in the inflammatory response, leading to changes in the production of cytokines and other signaling molecules. Furthermore, Phenyl N-(methylsulfonyl)-N-phenylcarbamate can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of Phenyl N-(methylsulfonyl)-N-phenylcarbamate involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, Phenyl N-(methylsulfonyl)-N-phenylcarbamate may interact with other enzymes and receptors, modulating their activity and influencing various molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phenyl N-(methylsulfonyl)-N-phenylcarbamate can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory effects on COX-2 over extended periods Degradation of Phenyl N-(methylsulfonyl)-N-phenylcarbamate can occur under specific conditions, leading to a reduction in its efficacy
Dosage Effects in Animal Models
The effects of Phenyl N-(methylsulfonyl)-N-phenylcarbamate vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and analgesic properties by inhibiting COX-2 . At higher doses, Phenyl N-(methylsulfonyl)-N-phenylcarbamate may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal dosing is crucial for maximizing its therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Phenyl N-(methylsulfonyl)-N-phenylcarbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of Phenyl N-(methylsulfonyl)-N-phenylcarbamate may retain some of the parent compound’s activity or exhibit different pharmacological properties. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in metabolic pathways.
Transport and Distribution
The transport and distribution of Phenyl N-(methylsulfonyl)-N-phenylcarbamate within cells and tissues are influenced by various factors, including transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and distribution within cells . Once inside the cells, Phenyl N-(methylsulfonyl)-N-phenylcarbamate may bind to proteins and other biomolecules, affecting its localization and accumulation. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
Phenyl N-(methylsulfonyl)-N-phenylcarbamate exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, Phenyl N-(methylsulfonyl)-N-phenylcarbamate may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in its mechanism of action. The subcellular localization of this compound is crucial for its efficacy and can influence its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl N-(methylsulfonyl)-N-phenylcarbamate typically involves the reaction of phenyl isocyanate with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The general reaction scheme is as follows:
PhNCO+CH3SO2Cl→PhN(CO)SO2CH3
Industrial Production Methods: In an industrial setting, the production of Phenyl N-(methylsulfonyl)-N-phenylcarbamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions: Phenyl N-(methylsulfonyl)-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamates or sulfonamides.
相似化合物的比较
Phenyl N-(methylsulfonyl)-N-phenylcarbamate can be compared with other similar compounds such as:
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities.
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines: These are selective COX-2 inhibitors with similar pharmacological profiles.
Uniqueness: Phenyl N-(methylsulfonyl)-N-phenylcarbamate is unique due to its specific structural features that confer high selectivity and potency in its biological activities. The presence of both phenyl and methylsulfonyl groups enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry.
属性
IUPAC Name |
phenyl N-methylsulfonyl-N-phenylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4S/c1-20(17,18)15(12-8-4-2-5-9-12)14(16)19-13-10-6-3-7-11-13/h2-11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKHMJCRPZRAVRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(C1=CC=CC=C1)C(=O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1315890.png)



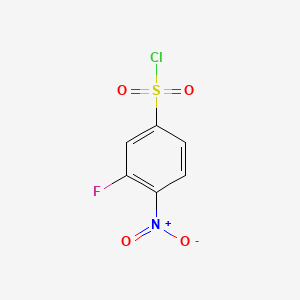
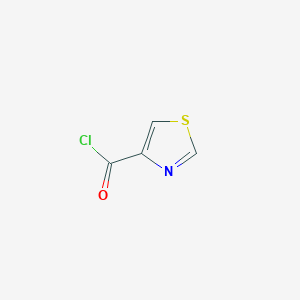
![3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenylamine](/img/structure/B1315906.png)
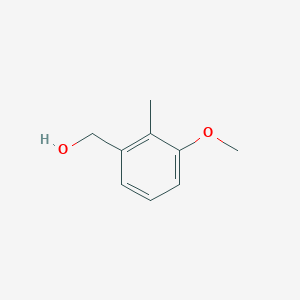
![3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propan-1-ol](/img/structure/B1315909.png)
